molecular formula C15H10ClNO3 B130148 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- CAS No. 51234-85-6

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Cat. No. B130148
CAS RN: 51234-85-6
M. Wt: 287.7 g/mol
InChI Key: MQBAVJCSIXDBPU-UHFFFAOYSA-N
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Patent
US03962441

Procedure details

A suspension of p-chlorobenzimidoethyl ether hydrochloride (16.5 g.) and 3-amino- 4-hydroxyphenylacetic acid (12.53 g.) in methanol (75 ml.) was refluxed for 2 hours. After standing at room temperature overnight the white solid product was removed by filtration. Re-crystallisation from ethanol gave the required acid, m.p. 241°- 242°C.
Name
ether hydrochloride
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCO[CH2:4][CH3:5].[ClH:6].[NH2:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16]([OH:18])=[O:17])[CH:11]=[CH:12][C:13]=1[OH:14]>CO>[Cl:6][C:8]1[CH:9]=[CH:10][C:4]([C:5]2[O:14][C:13]3[CH:12]=[CH:11][C:10]([CH2:15][C:16]([OH:18])=[O:17])=[CH:9][C:8]=3[N:7]=2)=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
ether hydrochloride
Quantity
16.5 g
Type
reactant
Smiles
CCOCC.Cl
Name
Quantity
12.53 g
Type
reactant
Smiles
NC=1C=C(C=CC1O)CC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the white solid product was removed by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.